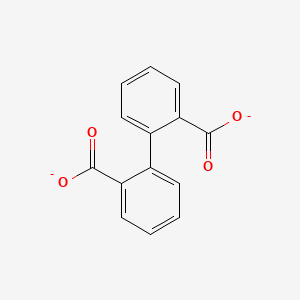

2,2'-Biphenyldicarboxylate

Description

Significance of Carboxylic Acid Ligands in Contemporary Chemistry

Carboxylic acid ligands are of paramount importance in modern coordination chemistry due to their remarkable versatility. researchgate.net The carboxylate group (-COOH) can deprotonate to form a carboxylate anion (-COO⁻), which acts as a versatile binding partner for metal ions. This versatility stems from its ability to adopt various coordination modes, including monodentate, bidentate-chelate, and bridging fashions. researchgate.netwikipedia.org This adaptability allows for the construction of a wide range of coordination complexes with diverse dimensionalities, from simple zero-dimensional metal-carboxylate complexes to one-, two-, and three-dimensional coordination polymers. researchgate.netmdpi.com

The stability of the coordination bonds formed between carboxylate groups and metal ions is another key factor contributing to their widespread use. bldpharm.com This stability is crucial for the formation of robust and porous structures, such as metal-organic frameworks (MOFs). bldpharm.com MOFs constructed from carboxylate-based ligands often exhibit high surface areas, uniform pore sizes, and crystalline structures, making them highly attractive for applications in gas storage, separation, and catalysis. researchgate.netbldpharm.com Furthermore, the interactions involving carboxylic acid ligands are not limited to coordination bonds; non-covalent interactions like hydrogen bonding also play a critical role in stabilizing the resulting supramolecular architectures. mdpi.com

The Unique Architectural Features of the Biphenyl (B1667301) Core in Molecular Design

The biphenyl core, consisting of two phenyl rings linked by a single carbon-carbon bond, provides a rigid and well-defined scaffold in molecular design. tandfonline.com This rigidity is a desirable trait in the construction of materials where predictable and stable structures are required, such as in liquid crystals and coordination polymers. beilstein-journals.orgscirp.org The biphenyl unit can influence the thermal stability and electronic properties of the molecules in which it is incorporated. researchgate.net

A key feature of the biphenyl core is the rotational freedom around the central C-C bond. acs.org The degree of this rotation, defined by the dihedral angle between the two phenyl rings, can be influenced by the presence of substituents on the rings. This conformational flexibility allows for the creation of diverse three-dimensional structures. For instance, in the design of liquid crystals, the biphenyl core contributes to the formation of various mesophases. beilstein-journals.org In the context of coordination polymers, the rotational flexibility of the biphenyl linker can lead to the formation of complex and interpenetrated networks. acs.org Furthermore, the biphenyl structure is a common motif in persistent organic pollutants, a testament to its high stability. nih.gov

Overview of 2,2'-Biphenyldicarboxylate (Diphenic Acid) as a Pivotal Molecular Building Block in Advanced Materials and Systems Research

This compound, or diphenic acid, combines the advantageous features of both a dicarboxylic acid ligand and a biphenyl core within a single molecule. sigmaaldrich.commerckmillipore.com Its chemical formula is 2-(HOOC)C₆H₄C₆H₄-2-(COOH), with a molecular weight of 242.23 g/mol . sigmaaldrich.commerckmillipore.com The two carboxylate groups are positioned on adjacent phenyl rings, in close proximity to the biphenyl linkage. This specific arrangement allows the ligand to adopt various conformations and coordination modes when binding to metal centers. rsc.org

The unique structure of diphenic acid makes it a particularly effective ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgresearchgate.netasianpubs.org The torsion angle of the biphenyl unit and the coordination of the carboxylate groups can be tailored to generate a variety of network topologies, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. rsc.orgresearchgate.net These structures can exhibit interesting properties, such as chirality and porosity, which are highly sought after for applications in selective gas adsorption and catalysis. rsc.orgrsc.org

For example, research has shown that diphenic acid can be used to construct MOFs with selective gas adsorption capabilities for CO₂ over N₂ and CH₄ over N₂. rsc.org Furthermore, the flexibility of the diphenic acid ligand plays a crucial role in directing the final properties of the resulting coordination complexes. rsc.org The ability to form stable, yet conformationally adaptable, coordination structures has positioned this compound as a pivotal building block in the ongoing development of advanced functional materials.

Properties of this compound

| Property | Value |

| Synonyms | Diphenic acid, 2,2'-Bibenzoic Acid, 2,2'-Dicarboxybiphenyl, Diphenyl-2,2-dicarboxylic acid |

| CAS Number | 482-05-3 sigmaaldrich.com |

| Molecular Formula | C₁₄H₁₀O₄ merckmillipore.com |

| Molecular Weight | 242.23 g/mol sigmaaldrich.com |

| Melting Point | 225-228 °C sigmaaldrich.com |

| Autoignition Temperature | 390 °C sigmaaldrich.com |

| pH | 4-5 (in H₂O at 20 °C) sigmaaldrich.com |

| Bulk Density | 470 kg/m ³ sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C14H8O4-2 |

|---|---|

Molecular Weight |

240.21 g/mol |

IUPAC Name |

2-(2-carboxylatophenyl)benzoate |

InChI |

InChI=1S/C14H10O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H,15,16)(H,17,18)/p-2 |

InChI Key |

GWZCCUDJHOGOSO-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)[O-])C(=O)[O-] |

Synonyms |

1,1'-biphenyl-2,2'-dicarboxylate 2,2'-diphenic acid diphenic acid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,2 Biphenyldicarboxylate

Established Synthetic Routes for 2,2'-Biphenyldicarboxylate

Established synthetic routes to this compound and its functionalized analogues involve both direct modification of the biphenyl (B1667301) backbone and the strategic coupling of smaller aromatic precursors. These methods provide access to a variety of substituted biphenyls with tailored electronic and steric properties.

Direct synthetic pathways involve the chemical modification of a pre-formed biphenyl dicarboxylic acid. These methods are advantageous when the starting biphenyl is readily available and the desired functional groups can be introduced through selective and high-yielding reactions.

A common strategy for the synthesis of amino-substituted biphenyldicarboxylic acids involves a multi-step process starting with the nitration of the biphenyl core, followed by reduction of the nitro groups, and subsequent hydrolysis if necessary. This pathway is particularly useful for introducing amino functionalities at specific positions on the biphenyl rings.

The synthesis of compounds like 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid can be achieved through the reduction of the corresponding dinitro precursor, 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid. The reduction of aromatic nitro compounds to amines is a well-established transformation in organic synthesis. Various reducing agents can be employed for this purpose, including metal catalysts such as palladium on carbon (Pd/C) with hydrogen gas, or other methods like iron powder in acidic medium. google.com For instance, the catalytic hydrogenation of 4,4'-dinitrodiphenyl ether using a Pd/C catalyst is a method used to produce 4,4'-diaminodiphenyl ether. google.com A similar approach can be applied to the dinitro biphenyl dicarboxylic acid. The general reaction scheme involves the conversion of the nitro groups (-NO2) to amino groups (-NH2).

While specific high-yield laboratory syntheses for 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid are proprietary or part of broader studies, the general methodology is a cornerstone of aromatic chemistry. The enantioselective synthesis of other diamino dicarboxylic acids has been described, highlighting the importance of this class of compounds. nih.gov

The nitration of 2,2'-biphenyldicarboxylic acid is a key step in the synthesis of its nitro-functionalized derivatives. This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent.

A method for preparing 4,4'-dinitro-2,2'-biphenyldicarboxylic acid involves the direct nitration of 2,2'-biphenyldicarboxylic acid using a mixed acid nitration method. google.com The process includes adding concentrated sulfuric acid to 2,2'-biphenyldicarboxylic acid under ice-bath conditions, followed by the dropwise addition of fuming nitric acid. google.com The reaction temperature is then carefully controlled to achieve the desired dinitrated product. google.com The product is subsequently isolated by pouring the reaction mixture into ice water, followed by filtration and washing. google.com

The nitration of 4,4'-biphenyldicarboxylic acid has also been studied, leading to the synthesis of an aromatic carboxylic acid containing four nitro groups, 2,2',6,6'-tetranitro-4,4'-biphenyl dicarboxylic acid. researchgate.net This highlights the reactivity of the biphenyl system towards nitration.

Table 1: Nitration of Biphenyldicarboxylic Acids

| Starting Material | Product | Reagents | Key Conditions |

|---|---|---|---|

| 2,2'-Biphenyldicarboxylic acid | 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid | Concentrated H2SO4, Fuming HNO3 | Ice bath, controlled warming |

Coupling reactions are powerful tools for the construction of the biphenyl framework itself, offering a versatile approach to a wide range of substituted biphenyls. These methods typically involve the palladium-catalyzed cross-coupling of two different aromatic precursors.

The Suzuki-Miyaura cross-coupling reaction is one of the most efficient and widely used methods for the synthesis of biaryl compounds, including biphenyl systems. gre.ac.ukresearchgate.net This reaction involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or a boronic ester) with an aryl halide or triflate. researchgate.netyoutube.com The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials. youtube.com

The general mechanism of the Suzuki coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The palladium catalyst promotes the reaction between the organoboron compound and the halogen-containing hydrocarbon to form the C-C bond of the biphenyl. researchgate.net A variety of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates. rsc.orggoogle.com The use of palladium catalysts allows for lower catalyst loading and high reaction efficiency. societyforscience.org

The Suzuki coupling has been extensively used to synthesize a library of molecules containing the biphenyl scaffold, demonstrating its broad applicability. gre.ac.uk This methodology has also been adapted for the synthesis of structurally diverse heterobiaryls through a decarbonylative approach using carboxylic acids as starting materials. nih.gov

To address environmental concerns and improve the sustainability of chemical processes, green synthesis approaches for Suzuki-Miyaura cross-coupling have been developed. One such approach involves performing the reaction in aqueous media, which can be considered a form of interfacial catalysis. A green synthesis of variously substituted biphenyl carboxylic acids has been achieved through the Suzuki–Miyaura cross-coupling of a bromobenzoic acid with an aryl boronic acid using a water-soluble fullerene-supported PdCl2 nanocatalyst. researchgate.net This method allows for high yields at room temperature in water, using a low catalyst loading and a base such as potassium carbonate. researchgate.net

The use of a water-soluble catalyst facilitates the reaction between the organic substrates and the aqueous base, effectively creating an interfacial reaction environment. This approach not only minimizes the use of organic solvents but also allows for easy separation and recycling of the catalyst. researchgate.net

Table 2: Palladium-Catalyzed Suzuki Cross-Coupling for Biphenyl Synthesis

| Reaction Type | Aryl Halide/Triflate | Organoboron Reagent | Catalyst System | Key Features |

|---|---|---|---|---|

| General Suzuki-Miyaura | Aryl halides (Br, I, Cl), Aryl triflates | Arylboronic acids, Arylboronic esters | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3, K2CO3) | Mild conditions, high functional group tolerance |

Derivatization Strategies of this compound

The introduction of amino groups to the this compound backbone is a key transformation, as these functionalities can significantly alter the coordination properties of the molecule and enable further synthetic modifications. A primary route to amino-derivatized 2,2'-biphenyldicarboxylates involves the reduction of precursor nitro compounds.

A documented procedure involves the synthesis of Dimethyl-2,2'-diamino-4,4'-biphenyldicarboxylate from its dinitro analogue. In this reaction, Dimethyl-2,2'-dinitro-4,4'-biphenyldicarboxylate is dissolved in methanol (B129727), to which tin powder and aqueous hydrochloric acid are added. The mixture is then heated, resulting in the reduction of the nitro groups to amino groups, yielding the desired diamino product. escholarship.org

The reduction of aromatic nitro groups is a well-established transformation in organic synthesis, and various reagents can be employed for this purpose. wikipedia.org Common methods include:

Catalytic Hydrogenation : This method often utilizes catalysts such as Palladium on carbon (Pd/C) or Raney Nickel in the presence of hydrogen gas. It is a clean and efficient method, though care must be taken as the catalyst can also reduce other functional groups. commonorganicchemistry.commasterorganicchemistry.com

Metal-Acid Systems : Metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., hydrochloric acid or acetic acid) are effective reducing agents for aromatic nitro compounds. commonorganicchemistry.commasterorganicchemistry.com

Tin(II) Chloride (SnCl2) : This reagent offers a mild and selective method for the reduction of nitro groups, often used when other sensitive functional groups are present in the molecule. commonorganicchemistry.com

The choice of reducing agent depends on the specific substrate and the presence of other functional groups that need to be preserved.

| Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Dimethyl-2,2'-dinitro-4,4'-biphenyldicarboxylate | Tin powder, 1M aq. HCl, Methanol, 70 °C, 2 h | Dimethyl-2,2'-diamino-4,4'-biphenyldicarboxylate | escholarship.org |

| Aromatic Nitro Compounds (General) | H₂, Pd/C | Aromatic Amines | commonorganicchemistry.commasterorganicchemistry.com |

| Aromatic Nitro Compounds (General) | Fe, Acid | Aromatic Amines | commonorganicchemistry.commasterorganicchemistry.com |

| Aromatic Nitro Compounds (General) | SnCl₂, Acid | Aromatic Amines | commonorganicchemistry.com |

Nitration is a fundamental electrophilic aromatic substitution reaction that introduces nitro (-NO₂) groups onto the biphenyl core. These groups are not only valuable for their electron-withdrawing properties but also serve as precursors for the synthesis of amino derivatives. The nitration of 2,2'-biphenyldicarboxylic acid has been studied to produce various nitro-substituted derivatives.

The synthesis of 4,4'-dinitro-2,2'-biphenyldicarboxylic acid can be achieved by treating 2,2'-biphenyldicarboxylic acid with a mixture of concentrated sulfuric acid and fuming nitric acid under ice-bath conditions. The reaction proceeds by dropwise addition of fuming nitric acid to a solution of the dicarboxylic acid in concentrated sulfuric acid, followed by stirring. The product is then isolated by pouring the reaction mixture onto crushed ice.

Further nitration to obtain 2,2',6,6'-tetranitro-4,4'-biphenyldicarboxylic acid can be accomplished using a more potent nitrating mixture of fuming sulfuric acid and fuming nitric acid. researchgate.net The reaction conditions for these nitration procedures are summarized in the table below.

| Product | Reagents | Conditions | Reference |

|---|---|---|---|

| 4,4'-Dinitro-2,2'-biphenyldicarboxylic acid | Concentrated H₂SO₄, Fuming HNO₃ | Ice-bath | |

| 2,2',6,6'-Tetranitro-4,4'-biphenyldicarboxylic acid | Fuming H₂SO₄, Fuming HNO₃ | Not specified | researchgate.net |

The synthesis of phenyldiazenyl (azo) derivatives of this compound introduces the -N=N- linkage, a chromophoric group that imparts color and can be utilized in the development of dyes, pigments, and functional materials. The formation of these derivatives typically proceeds via an azo coupling reaction, where a diazonium salt reacts with an activated aromatic ring.

The synthesis of 2,2′-bis(phenyldiazenyl)‐biphenyl dicarboxylic acid has been reported, indicating the feasibility of introducing two azo linkages onto the biphenyl core. While specific reaction details for this compound are not extensively documented in the provided context, the general mechanism of azo coupling can be described. This electrophilic aromatic substitution involves the aryldiazonium cation as the electrophile and an activated aromatic compound as the nucleophile.

For the synthesis of 2,2′-bis(phenyldiazenyl)‐biphenyl dicarboxylic acid, it is likely that a derivative of this compound with activating groups (such as amino or hydroxyl groups) is first prepared. This activated intermediate would then react with a suitable diazonium salt to form the bis(phenyldiazenyl) product.

Beyond the introduction of amino, nitro, and azo groups, a wide array of other functional groups can be incorporated into the this compound structure to fine-tune its properties for specific applications, particularly in the design of ligands for Metal-Organic Frameworks (MOFs) and coordination polymers. The strategic placement of different substituents can influence the resulting material's topology, porosity, and catalytic activity.

The functionalization of biphenyldicarboxylates is a key strategy in the rational design of coordination polymers. By varying the substituents on the biphenyl backbone, researchers can create a diverse range of structures, from one-dimensional chains to complex three-dimensional frameworks. acs.orgnih.gov These materials have potential applications in gas storage, separation, and catalysis.

The synthesis of these functionalized ligands often involves multi-step synthetic routes, starting from appropriately substituted precursors. The choice of functional group and its position on the biphenyl ring are critical design elements that dictate the final properties of the coordination material.

Coordination Chemistry of 2,2 Biphenyldicarboxylate As a Ligand

Ligand Design Principles and the Role of the Biphenyl (B1667301) Backbone

The design of coordination polymers and metal-organic frameworks (MOFs) heavily relies on the judicious selection of organic linkers. The 2,2'-biphenyldicarboxylate ligand is particularly noteworthy due to the specific properties imparted by its biphenyl backbone and the strategic placement of its carboxylate functional groups.

The biphenyl group provides a degree of structural rigidity, yet the single C-C bond connecting the two phenyl rings allows for rotational freedom. This rotation is subject to a delicate balance between two main opposing forces: the steric hindrance from the ortho-substituted carboxylate groups and the stabilizing π-π overlap between the aromatic rings. ic.ac.uk

Conformational analysis of biphenyl reveals that the lowest energy conformations are typically twisted, with dihedral angles around 45°. ic.ac.uk The planar (0° dihedral angle) and perpendicular (90° dihedral angle) conformations represent energy maxima, or transition states. ic.ac.uk The planar conformation is destabilized by the close proximity of the ortho substituents, leading to steric repulsion. ic.ac.uk In the case of this compound and its derivatives in metal complexes, this rotational flexibility is crucial. Crystal structure analyses have revealed that the dihedral angles between the phenyl rings can vary significantly, for instance, ranging from 0.0° to 46.21° in some coordination polymers. nih.gov This conformational adaptability allows the ligand to adjust its geometry to satisfy the specific coordination preferences of different metal ions, influencing the final architecture of the resulting metal-organic assembly. nih.gov

The two carboxylate groups are the primary sites for metal coordination. Each carboxylate group can be deprotonated to form a carboxylate anion (COO⁻), which is a versatile coordinating moiety. It can act as a monodentate, bidentate, or bridging ligand, connecting one, two, or even more metal centers. This multi-dentate capability is fundamental to the formation of extended structures like coordination polymers. Biphenyl-dicarboxylate linkers have been observed to exhibit up to seven distinct coordination modes in various reported structures. nih.gov The specific mode adopted depends on several factors, including the nature of the metal ion, the solvent system used during synthesis, and the presence of other ancillary ligands. nih.govrsc.org

Metal-Ligand Coordination Modes and Geometries

In many structures, the carboxylate groups of the this compound ligand coordinate to metal centers in a bidentate fashion. This can occur in two primary ways:

Bidentate Chelating: Both oxygen atoms of a single carboxylate group bind to the same metal ion, forming a chelate ring.

Bidentate Bridging: The two oxygen atoms of a single carboxylate group bridge two different metal ions.

For example, in a series of coordination polymers, carboxylate moieties were found to adopt μ2-bridging bidentate modes. nih.gov In a manganese-based 3D metal-organic framework, the H₂L¹²⁻ ligands (where H₄L¹ is 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid, a derivative) function as μ₄-linkers with the carboxylate groups adopting μ₂-bridging bidentate modes. nih.gov

The ability of the this compound ligand to bridge multiple metal centers is key to the construction of higher-dimensional networks. A single ligand can connect two, three, or even four metal centers, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. acs.org

A notable example is seen in lanthanide coordination polymers, where the 2,2'-diphenyldicarboxylate (dpdc) ligand exhibits complex coordination behaviors. In one-dimensional chains of samarium (Sm) and dysprosium (Dy), the dpdc ligands were found to adopt both bidentate-bridging/bidentate-bridging and bidentate-bridging/chelate-bridging coordination modes, linking the lanthanide ions into an infinite structure. tandfonline.com The combination of bridging and chelating modes within the same structure highlights the ligand's adaptability. Furthermore, some biphenyl-dicarboxylate derivatives have been shown to act as μ₂- or μ₄-linkers through various bridging modes of their carboxylate groups. nih.govacs.org

The identity of the metal ion plays a pivotal role in determining the final structure of coordination polymers formed with this compound and its derivatives. rsc.org The preferred coordination number, geometry (e.g., octahedral, tetrahedral, square pyramidal), and ionic radius of the metal ion dictate how the ligands will arrange themselves, leading to a wide diversity of structural outcomes. rsc.orgmdpi.com

Studies using a substituted ligand, 2,2′-dinitro-4,4′-biphenyldicarboxylate, with various divalent transition metals (Mn, Co, Ni, Cu, Zn, Cd) have demonstrated this influence clearly. rsc.orgrsc.org For instance, with Mn(II) and Zn(II), 3D frameworks with a pcu net topology were formed, whereas Co(II) and Ni(II) yielded isostructural 2D double-layer structures. rsc.org Copper(II) produced a 3D framework with a hex topology, and Cadmium(II) resulted in a complex 3D framework with an unprecedented topology. rsc.org

Similarly, another study with a different set of biphenyl-dicarboxylate linkers showed that changing the metal ion from Cd(II) to Zn(II) could alter the dimensionality of the resulting coordination polymer from a 2D layer to a 1D chain, even with similar ancillary ligands. nih.gov The coordination environment around the metal also changes; for example, a Zn(II) center adopted a five-coordinate trigonal bipyramidal geometry, while a Co(II) center in a different complex showed a distorted octahedral geometry. nih.gov The decrease in the ionic radius across the lanthanide series has also been shown to give rise to different framework structures in complexes with a 2,2'-bipyridine-3,3'-dicarboxylic acid ligand. acs.org

The table below summarizes the structural diversity observed in coordination polymers synthesized with biphenyl-dicarboxylate derivatives and different metal ions.

| Metal Ion | Ligand System | Resulting Structure Dimensionality | Topology/Structural Features | Reference |

|---|---|---|---|---|

| Mn(II) | 2,2′-dinitro-4,4′-biphenyldicarboxylate + bib | 3D | pcu net based on infinite rod-shaped SBU | rsc.org |

| Co(II) | 2,2′-dinitro-4,4′-biphenyldicarboxylate + bib | 2D | Double-layer structure with {4¹²·5²·6} topology | rsc.org |

| Ni(II) | 2,2′-dinitro-4,4′-biphenyldicarboxylate + bib | 2D | Double-layer structure with {4¹²·5²·6} topology (isostructural with Co) | rsc.org |

| Cu(II) | 2,2′-dinitro-4,4′-biphenyldicarboxylate + bib | 3D | hex topology | rsc.org |

| Zn(II) | 2,2′-dinitro-4,4′-biphenyldicarboxylate + bib | 3D | pcu net (isostructural with Mn) | rsc.org |

| Cd(II) | 2,2′-dinitro-4,4′-biphenyldicarboxylate + bib | 3D | Unprecedented (4¹²·5¹³·6³)(4⁸·5⁵·6²) topology | rsc.org |

| Sm(III) | 2,2'-diphenyldicarboxylate | 1D | Infinite one-dimensional chain | tandfonline.com |

| Dy(III) | 2,2'-diphenyldicarboxylate | 1D | Infinite one-dimensional chain (isostructural with Sm) | tandfonline.com |

| Mn(II) | 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid | 3D | sra topology | rsc.org |

| Ni(II) | 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid | 2D | sql topology | rsc.org |

Influence of Metal Ion Identity on Coordination Environment

Transition Metal Complexes (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II))

The reaction of this compound with first-row transition metals and group 12 elements has yielded a rich variety of coordination polymers with structures ranging from one-dimensional (1D) chains to three-dimensional (3D) frameworks. The final architecture is highly dependent on the coordination preferences of the metal ion, the presence of auxiliary ligands, and the reaction conditions.

Manganese (II): Mn(II) complexes with diphenate often feature octahedral coordination. For instance, a novel metal-organic coordination polymer, [Mn₃(2,2′-dipha)₃(phen)₆]n·3nH₂O (where dipha is 2,2'-diphenic acid and phen is 1,10-phenanthroline), has been synthesized hydrothermally. researchgate.net In other systems using related dicarboxylates, Mn(II) has been shown to form 3D frameworks. rsc.org

Cobalt (II): Cobalt(II) ions, in conjunction with dicarboxylate ligands and various N-donor linkers, have been shown to form a variety of coordination polymers, from 2D layers to 3D networks. acs.org The structural diversity in these Co(II) materials is influenced by the flexibility of the dicarboxylate ligand and the nature of any auxiliary ligands present. rsc.org

Nickel (II): Nickel(II) can form distorted octahedral geometries in coordination polymers. In complexes constructed from similar ligands like 2,2′-bipyridyl-4,4′-dicarboxylate, each Ni(II) ion is coordinated by nitrogen atoms, carboxylate oxygens, and water molecules to create 2D or 3D structures. tandfonline.com

Copper (II): Copper(II) complexes with this compound have been synthesized, demonstrating unique structural motifs. A 1D double-helical-chain coordination polymer, [(H₂O)Cu(BPDC)] (where BPDC is this compound), was created under hydrothermal conditions. researchgate.net In this structure, binuclear square pyramidal copper(II) pairs act as the fundamental building units. researchgate.net

Zinc (II): Zn(II) readily forms coordination polymers with dicarboxylates. A complex synthesized with 2,2'-diphenic acid and benzimidazole (B57391) resulted in a new coordination structure. researchgate.net Zn(II) complexes often exhibit fluorescence properties, making them interesting for sensor applications. mdpi.com In other examples using functionalized biphenyl dicarboxylates, Zn(II) has been observed in five-coordinate, distorted trigonal bipyramidal geometries. nih.gov

Cadmium (II): Cadmium(II) has been used to construct binuclear metal-organic complexes. The compound [Cd(dpa)(H₂O)]n, where dpa is the diphenate anion, forms a 3D supramolecular network through hydrogen bonds and π-π stacking interactions. researchgate.net The Cd(II) ion in this structure is seven-coordinated, displaying a distorted monocapped trigonal prism geometry. researchgate.net

Table 1: Selected Transition Metal Complexes with this compound and Related Ligands

| Metal Ion | Formula | Coordination Geometry | Dimensionality | Reference |

|---|---|---|---|---|

| Cu(II) | [(H₂O)Cu(C₁₄H₈O₄)] | Square Pyramidal | 1D Helical Chain | researchgate.net |

| Cd(II) | [Cd(C₁₄H₈O₄)(H₂O)]n | Distorted Monocapped Trigonal Prism | 3D Supramolecular | researchgate.net |

| Mn(II) | [Mn₃(C₁₄H₈O₄)₃(phen)₆]n·3nH₂O | Not specified | Not specified | researchgate.net |

| Zn(II) | [Zn(C₁₄H₉O₄)(C₇H₆N₂)] | Not specified | Not specified | researchgate.net |

| Ni(II) | [Ni(bpdc)(H₂O)₂]n * | Distorted Octahedral | 3D | tandfonline.com |

| Co(II) | [Co₂(L)₂(4,4′-bipy)]n ** | Not specified | 3D | rsc.org |

Note: bpdc is 2,2′-bipyridyl-4,4′-dicarboxylate, a related but different ligand. *Note: L is a V-shaped dicarboxylate ligand.

Lanthanide Metal Complexes (e.g., Sm(III), Dy(III), Nd(III), Tb(III))

The coordination chemistry of this compound with lanthanide ions is of particular interest due to the potential for creating materials with unique luminescent and magnetic properties. Lanthanide ions typically exhibit high coordination numbers (8-10), and the flexible diphenate ligand can accommodate these preferences through various bridging and chelating modes.

Two isostructural lanthanide coordination polymers, [Ln₂(dpdc)₃(H₂O)₂]n (where Ln = Sm, Dy; dpdc = 2,2′-diphenyldicarboxylate), have been synthesized via hydrothermal reaction. tandfonline.com In these complexes, the diphenate ligands exhibit two different coordination modes: bidentate-bridging/bidentate-bridging and bidentate-bridging/chelate-bridging. tandfonline.com These linkages connect the lanthanide ions into an infinite one-dimensional chain structure. tandfonline.com These specific complexes exhibit the characteristic luminescence of the Sm(III) and Dy(III) ions. tandfonline.com

Similarly, a dysprosium complex, [Dy(dpa)(bpy)(H₂O)₃]·(Hdpa)₀.₅, was synthesized where the Dy(III) ion is eight-coordinated with a distorted square antiprism geometry. researchgate.net The synthesis of heterometallic Cu(II)-Ln(III) frameworks using a related ligand, 2,2′-bipyridine-3,3′-dicarboxylic acid, has also been reported, with structures varying based on the radius of the lanthanide ion, including examples with Nd(III) and Tb(III). acs.org

Table 2: Selected Lanthanide Metal Complexes with this compound

| Metal Ion | Formula | Coordination Geometry | Structure Type | Reference |

|---|---|---|---|---|

| Sm(III) | [Sm₂(C₁₄H₈O₄)₃(H₂O)₂]n | Not specified | 1D Chain | tandfonline.com |

| Dy(III) | [Dy₂(C₁₄H₈O₄)₃(H₂O)₂]n | Not specified | 1D Chain | tandfonline.com |

| Dy(III) | [Dy(C₁₄H₈O₄)(bpy)(H₂O)₃]·(HC₁₄H₉O₄)₀.₅ | Distorted Square Antiprism | Binuclear Supramolecular | researchgate.net |

| Nd(III) | {[Nd₂Cu(BPDC)₄(H₂O)₆]·9H₂O}n * | Not specified | 3D Framework | acs.org |

Note: BPDC is 2,2′-bipyridine-3,3′-dicarboxylate, a related but different ligand.

Rational Design of Coordination Architectures with this compound

The rational design of coordination polymers involves the deliberate selection of molecular building blocks—metal ions and organic linkers—to construct materials with a desired topology and, consequently, specific properties. The predictability of the final structure relies on understanding the interplay between the coordination geometry of the metal, the functionality and flexibility of the ligand, and the reaction conditions.

The use of biphenyl-dicarboxylate linkers is a key strategy in this design process. acs.org The rotational freedom along the carbon-carbon single bond of the biphenyl group allows the ligand to adapt to the coordination preferences of different metal ions. nih.gov This flexibility, however, also presents a challenge to precise structural prediction, making the study of self-assembly processes and the influence of crystallization mediators crucial.

Self-Assembly Processes in Solution

Coordination-driven self-assembly is the process by which metal ions and organic ligands spontaneously form ordered supramolecular structures in solution. nih.govnih.gov For systems involving this compound, this process is governed by the reversible formation of coordination bonds between the metal centers and the carboxylate groups.

In solution, a dynamic equilibrium exists, involving numerous association and dissociation steps. The system gradually funnels towards the most thermodynamically stable assembly. nih.gov The final product's structure, whether it be a discrete molecular cage or an extended polymer, is dictated by the geometric features of the building blocks, such as the coordination angle of the metal ion and the disposition of the binding sites on the ligand. nih.govacs.org The bent nature of the this compound ligand, as opposed to its linear isomers (like the 4,4'-isomer), predisposes the self-assembly process towards more complex, often interpenetrated or helical, structures. acs.org

Metal Organic Frameworks Mofs and Coordination Polymers Cps Based on 2,2 Biphenyldicarboxylate

Structural Diversity and Topology of 2,2'-Biphenyldicarboxylate-Based MOFs/CPs

The coordination of this compound with various metal ions leads to a wide array of structural dimensions and topologies, a direct consequence of the ligand's conformational flexibility and the coordination preferences of the metal centers.

For instance, in a series of MOFs synthesized with 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid, different metal ions resulted in distinct SBUs. acs.org A cadmium-based framework featured a rare eight-coordinated Cd(II) ion with two bound methoxy (B1213986) groups, while a zinc-based structure exhibited a four-coordinated Zn(II) SBU. acs.org A copper-containing analogue presented a paddle-wheel Cu₂(−CO₂)₄ SBU. acs.org Similarly, the reaction of 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid with manganese and nickel produced a similar [MO₆] SBU, yet resulted in different dimensionalities of the final frameworks. rsc.org

The formation of heterotrinuclear SBUs has also been reported, where linear units are connected by biphenyldicarboxylate ligands to form layered structures. rsc.orgnih.gov Furthermore, the stoichiometry of reactants can influence the resulting SBU, as demonstrated by the formation of a dinuclear paddle-wheel {Zn₂(COO)₄} and a trinuclear {Zn₃(μ₂-OCO)₂(COO)₄} SBU from the same set of organic linkers under different conditions. nih.gov The nature of the SBU is a critical factor in determining the final architecture and properties of the MOF. rsc.org

Table 1: Examples of Secondary Building Units in this compound-Based MOFs/CPs

| Metal Ion(s) | Ligand | SBU Type | Resulting Structure |

| Cd(II) | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | Eight-coordinated Cd(II) with bound methoxy groups | 3D framework acs.org |

| Zn(II) | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | Four-coordinated Zn(II) | 2D coordination network acs.org |

| Cu(II) | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | Paddle-wheel Cu₂(−CO₂)₄ | 2D layered architecture acs.org |

| Mn(II), Ni(II) | 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid | [MO₆] | 3D framework (Mn) and 2D network (Ni) rsc.org |

| Zn(II), Co(II)/Ni(II)/Cd(II) | 4,4′-biphenyldicarboxylate | Linear heterotrinuclear units | 2D layered framework rsc.orgnih.gov |

| Zn(II) | 4,4'-biphenyldicarboxylate (B8443884) | Dinuclear paddle-wheel {Zn₂(COO)₄} | 3D interpenetrated framework nih.gov |

| Zn(II) | 4,4'-biphenyldicarboxylate | Trinuclear {Zn₃(μ₂-OCO)₂(COO)₄} | 3D interpenetrated framework nih.gov |

The use of this compound and its derivatives can lead to the formation of one-dimensional (1D) coordination polymers. In these structures, the metal centers are linked by the dicarboxylate ligand to form infinite chains. For example, two lanthanide coordination polymers, [Ln₂(dpdc)₃(H₂O)₂]n (where Ln = Sm or Dy, and dpdc = 2,2'-diphenyldicarboxylate), were synthesized and found to have an infinite one-dimensional chain structure. tandfonline.com In this arrangement, two different lanthanide ion nodes are connected by the dpdc ligands, which adopt both bidentate-bridging and chelate-bridging coordination modes. tandfonline.com

Another study reported the formation of 1D chains in zinc and cadmium coordination polymers using a dihydroxy-functionalized biphenyl (B1667301) dicarboxylic acid linker and 2,2'-bipyridine (B1663995) as a crystallization mediator. acs.orgnih.gov

Table 2: Examples of One-Dimensional (1D) Chain Structures

| Compound Formula | Metal Ion | Ligands | Reference |

| [Ln₂(dpdc)₃(H₂O)₂]n | Sm(III), Dy(III) | 2,2'-diphenyldicarboxylate | tandfonline.com |

| [Zn(μ₂-H₂L¹)(2,2'-bipy)(H₂O)]n | Zn(II) | 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid, 2,2'-bipyridine | acs.orgnih.gov |

| [Cd(μ₂-H₂L¹)(2,2'-bipy)(H₂O)]n | Cd(II) | 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid, 2,2'-bipyridine | acs.orgnih.gov |

Two-dimensional (2D) layered structures are a common outcome in the coordination chemistry of biphenyldicarboxylates. These structures consist of sheets or layers that can be further organized into three-dimensional supramolecular architectures through weaker interactions like hydrogen bonding.

For instance, three novel MOFs with the formula [Zn₂M(BPDC)₃(DMF)₂]·4DMF (where M = Co(II), Ni(II), or Cd(II) and BPDC = 4,4'-biphenyldicarboxylate) were synthesized, all possessing a 2D layered coordination framework. rsc.orgnih.gov These frameworks are built from linear heterotrinuclear secondary building units connected by the rigid BPDC ligands. rsc.orgnih.gov Similarly, a nickel-based MOF using 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid resulted in a 2D network with sql topology. rsc.org

The use of different ancillary ligands can also influence the dimensionality. For example, a cadmium complex with 4,4'-biphenyldicarboxylate and another N-donor ligand resulted in a 2D layered structure, which could be contrasted with a 3D pillar-layer structure formed with a different dicarboxylate ligand. rsc.orgnih.gov

Table 3: Examples of Two-Dimensional (2D) Layered Structures

| Compound Formula | Metal Ion(s) | Ligands | Topology | Reference |

| [Zn₂M(BPDC)₃(DMF)₂]·4DMF | Zn(II), Co(II)/Ni(II)/Cd(II) | 4,4'-biphenyldicarboxylate, DMF | - | rsc.orgnih.gov |

| [NiL(H₂O)₂(DMF)]n | Ni(II) | 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid, DMF | sql | rsc.org |

| {[Cd(BBZB)(bpdc)]·2H₂O}n | Cd(II) | 4,4'-biphenyldicarboxylic acid, 4,7-bis(1H-benzimidazol-1-yl)-2,1,3-benzothiazole | 2D layer | rsc.orgnih.gov |

| [Cu₂L₂(DMF)₂]·6H₂O | Cu(II) | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid, DMF | 4⁴ square lattice | acs.org |

The connectivity of this compound and its derivatives with metal centers can extend into all three dimensions, creating robust and often porous 3D frameworks. The final topology of these frameworks is highly dependent on the metal ion, the specific biphenyl-dicarboxylate linker used, and the reaction conditions.

For example, a manganese-based MOF with 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid forms a 3D framework with sra topology. rsc.org In another study, a cadmium complex with 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid also yielded a 3D framework with sra topology. acs.org The use of ancillary ligands can also facilitate the extension into three dimensions. For instance, a manganese complex with a dihydroxy-functionalized biphenyl dicarboxylic acid and 1,10-phenanthroline (B135089) formed a 3D framework. acs.orgnih.gov

The choice of dicarboxylate ligand can also direct the formation of 3D structures. A cadmium complex with 4,4'-biphenyldicarboxylate resulted in a 3D pillar-layer structure, in contrast to a 2D layered structure formed with a different dicarboxylate. rsc.orgnih.gov Furthermore, zinc and manganese complexes with a dihydroxy-functionalized biphenyl dicarboxylic acid and 4,4'-bipyridine (B149096) as a linker resulted in 3D frameworks. acs.orgnih.gov

Table 4: Examples of Three-Dimensional (3D) Frameworks

| Compound Formula | Metal Ion | Ligands | Topology | Reference |

| [MnL(DMF)]n | Mn(II) | 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid, DMF | sra | rsc.org |

| [CdL]n | Cd(II) | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | sra | acs.org |

| [Mn₂(μ₄-H₂L¹)₂(phen)₂]n·4nH₂O | Mn(II) | 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid, 1,10-phenanthroline | - | acs.orgnih.gov |

| {[Cd(BBZB)(bpdc)]·2H₂O}n | Cd(II) | 4,4'-biphenyldicarboxylate, 4,7-bis(1H-benzimidazol-1-yl)-2,1,3-benzothiazole | 3D pillar-layer | rsc.orgnih.gov |

| [Mn₂(μ₂-H₂L¹)(μ₄-H₂L¹)(μ₂-4,4'-bipy)₂]n·4nH₂O | Mn(II) | 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid, 4,4'-bipyridine | - | acs.orgnih.gov |

| [Zn(μ₂-H₂L¹)(μ₂-4,4'-bipy)]n | Zn(II) | 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid, 4,4'-bipyridine | - | acs.orgnih.gov |

Interpenetration is a phenomenon where two or more independent frameworks grow through each other without being covalently bonded. This is a common feature in MOFs constructed from long organic linkers like biphenyldicarboxylates, as the large void spaces created can accommodate additional networks.

The degree of interpenetration can significantly impact the properties of the MOF, such as its porosity and stability. For example, a scandium-based MOF with biphenyl-4,4'-dicarboxylate adopts a two-fold interpenetrated structure. rsc.org In contrast, a related MOF with 2,2'-bipyridine-5,5'-dicarboxylate is non-interpenetrated, highlighting the influence of the ligand's electronic structure and conformational flexibility on interpenetration. rsc.org

The formation of interpenetrated structures can also be controlled by synthetic conditions. In the Fe-biphenyl-4,4'-dicarboxylate system, coordination modulation can be used to tune between a non-interpenetrated kinetic product and a two-fold interpenetrated thermodynamic product. ucl.ac.ukchemrxiv.org

Two-fold interpenetration, where two identical frameworks are intertwined, is a frequently observed phenomenon in MOFs based on biphenyldicarboxylates. For instance, a copper-based MOF constructed from 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid resulted in a two-fold interpenetrated 3D structure with one-dimensional open channels. researchgate.net Similarly, two zinc-based frameworks with the same ligand also exhibited classic two-fold interpenetrated structures. researchgate.net

In another example, two new 3D frameworks, {[Zn₂(bpdc)₂(azpy)]·2H₂O·2DMF}n and {[Zn₃(bpdc)₃(azpy)]·4H₂O·2DEF}n (where bpdc = 4,4'-biphenyldicarboxylate and azpy = 4,4'-azobipyridine), were synthesized and both showed two-fold interpenetration. nih.gov A manganese MOF with 3,3'-dimethoxy-4,4'-biphenyldicarboxylic acid also resulted in a doubly interpenetrated 3D α-Po framework. researchgate.net

Table 5: Examples of Two-Fold Interpenetrated Structures

| Compound Formula | Metal Ion | Ligand(s) | Reference |

| [Cu₃L₃(H₂O)₂(DMF)]n | Cu(II) | 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid, DMF | researchgate.net |

| [Zn₄OL₃]n | Zn(II) | 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid | researchgate.net |

| {[Zn₂(bpdc)₂(azpy)]·2H₂O·2DMF}n | Zn(II) | 4,4'-biphenyldicarboxylate, 4,4'-azobipyridine, DMF | nih.gov |

| [ML]n (M=Mn) | Mn(II) | 3,3'-dimethoxy-4,4'-biphenyldicarboxylic acid | researchgate.net |

| Sc-bpdc MOF | Sc(III) | biphenyl-4,4'-dicarboxylate | rsc.org |

Interpenetration Phenomena in this compound MOFs/CPs

Higher Order Interpenetration (e.g., Five-Fold)

The phenomenon of interpenetration, where multiple independent networks are interwoven, is a common feature in MOF chemistry, often arising to fill the void space created by long organic linkers. Higher-order interpenetration, such as five-fold entanglement, leads to denser and often more robust structures. However, in the specific case of frameworks constructed from this compound, detailed studies documenting examples of five-fold or other higher-order interpenetration are not prominently available in the surveyed scientific literature. The significant steric hindrance imposed by the carboxylate groups in the 2,2'-positions may influence the assembly process in ways that favor non-interpenetrated structures or lower degrees of entanglement.

Topological Analysis of Networks (e.g., sra, sql, lvt, pcu, hex, cds)

Topological analysis is a powerful tool for simplifying and classifying the complex architectures of MOFs and CPs into underlying nets. Common topologies include sra , sql , lvt , pcu , hex , and cds . For networks based on this compound, a comprehensive topological analysis across a wide range of structures is limited due to the relatively small number of reported frameworks compared to those from more linear isomers.

In one reported instance, a copper(II) coordination polymer, [CuL(bpy)]n (where L = this compound and bpy = 4,4'-bipyridine), assembles into a three-dimensional coordination network. jlu.edu.cn The this compound ligand chelates the copper(II) centers to form one-dimensional chains, which are then linked by the auxiliary 4,4'-bipyridine ligands. jlu.edu.cn While a detailed topological classification for this specific material is not provided in the source, the description points to a complex network formed by linking 1D motifs. jlu.edu.cn

Synthetic Strategies for MOF/CP Assembly

The assembly of MOFs and CPs from this compound is governed by carefully controlled reaction conditions that dictate the final structure and dimensionality of the resulting framework.

Hydrothermal and Solvothermal Synthesis Conditions

Solvothermal and other solution-based methods are the primary routes for synthesizing crystalline coordination polymers from this compound. The choice of solvent and temperature is critical in directing the coordination environment of the metal center and the assembly of the final architecture.

For example, a cobalt(II) coordination polymer, {[Co3L3(Me2NH)2]·(Me2NH)}n, was successfully synthesized using a solvothermal method. jlu.edu.cn This approach, which involves heating the reactants in a sealed vessel, facilitated the formation of a one-dimensional coordination chain containing trinuclear cobalt clusters as repeating sub-units. jlu.edu.cn In contrast, a copper(II) framework, [CuL(bpy)]n, was obtained at room temperature, indicating that high temperatures are not always necessary and that milder conditions can be sufficient for crystallization, particularly when ancillary ligands are employed. jlu.edu.cn

Control of pH and Solvent Environment During Synthesis

The pH of the reaction medium and the nature of the solvent system are crucial parameters that influence the deprotonation state of the carboxylic acid ligand and the coordination geometry of the metal ion, thereby affecting the final framework structure. Generally, pH can control the formation of specific ligand forms and the kinetics of crystallization. researchgate.netrsc.org The solvent can also play a direct role by coordinating to the metal center or acting as a template.

While the general importance of pH and solvent control is well-established in MOF synthesis, specific studies detailing the systematic variation of pH or solvent environments for frameworks based solely on this compound are not extensively documented in the reviewed literature. In the synthesis of {[Co3L3(Me2NH)2]·(Me2NH)}n, the use of dimethylformamide (DMF) as a solvent led to the incorporation of its decomposition product, dimethylamine (B145610) (Me2NH), as a ligand in the final structure. jlu.edu.cn

Role of Co-ligands (e.g., 2,2'-bipyridine, 4,4'-bipyridine, phenanthroline, imidazole (B134444) derivatives)

A clear example is seen in the synthesis of [CuL(bpy)]n, where L is this compound and bpy is 4,4'-bipyridine. jlu.edu.cn In this structure, the this compound ligand acts as a chelating agent, forming 1D chains with the Cu(II) ions. The 4,4'-bipyridine then functions as a pillar or linker, connecting these parallel 1D chains to construct a 3D coordination network. jlu.edu.cn This demonstrates the critical role of the co-ligand in increasing the dimensionality of the framework. Without the 4,4'-bipyridine linker, a lower-dimensional structure would be expected.

| Compound Formula | Metal Ion | Co-ligand | Synthesis Method | Resulting Structure | Reference |

|---|---|---|---|---|---|

| {[Co3L3(Me2NH)2]·(Me2NH)}n | Co(II) | Dimethylamine (from DMF solvent) | Solvothermal | 1D chain with trinuclear Co3 cluster sub-units | jlu.edu.cn |

| [CuL(bpy)]n | Cu(II) | 4,4'-Bipyridine (bpy) | Room Temperature | 3D network formed by linking 1D chains | jlu.edu.cn |

Post-Synthetic Modification and Functionalization of this compound MOFs/CPs

Post-synthetic modification (PSM) is a technique used to introduce or alter functional groups within a pre-existing MOF structure without disrupting the framework's integrity. rsc.orgnih.gov This method allows for the incorporation of functionalities that might not be stable under the initial solvothermal synthesis conditions. rsc.org PSM can involve covalent modification of the organic linker or dative bonding to the metal nodes. nih.gov

To date, the scientific literature contains limited specific examples of post-synthetic modification being applied to frameworks constructed from this compound. The development of such procedures would depend on the synthesis of robust, porous frameworks from this linker that possess accessible sites for chemical transformation. Future work in this area could involve synthesizing this compound-based MOFs that contain reactive handles amenable to PSM, or exploring the coordinative saturation of metal nodes within these frameworks.

Covalent Grafting via Ligand Functional Groups (e.g., amino groups)

One of the most effective methods for PSM is the covalent modification of functional groups pre-installed on the organic linkers. rsc.org The use of ligands such as 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid allows for the construction of MOFs with accessible amino groups within their pores, which can serve as reactive handles for further functionalization. These amino groups provide sites for covalent grafting, allowing for the introduction of new functionalities to tailor the MOF's properties.

The conversion of an amine to an amide is a widely studied PSM reaction in MOF chemistry. rsc.org This is typically achieved by reacting an amino-functionalized MOF with an acid anhydride (B1165640). rsc.org For instance, the foundational work on IRMOF-3, which contains amino-functionalized terephthalate (B1205515) linkers, demonstrated that the framework's amine groups could react completely with acetic anhydride. rsc.org This same principle can be applied to MOFs built with amino-functionalized biphenyldicarboxylates.

In a typical process, a pre-synthesized amino-functionalized MOF is submerged in a solution containing the modifying agent, such as an acid anhydride in a solvent like chloroform (B151607) or dichloromethane. rsc.org The reaction can proceed at room temperature, although heating may be used to improve conversion rates. rsc.org This covalent modification strategy has been used to graft various molecules onto MOF structures. For example, a chromium-based MOF, NH2-Cr-BDC, was successfully modified by covalently grafting different polyamines, including ethylenediamine (B42938) (ED), diethylenetriamine (B155796) (DETA), and others, to the amino group of the linker. chemrxiv.org This process resulted in a significant portion of the ligands being functionalized while maintaining the material's crystallinity and porosity. chemrxiv.org

The successful grafting can be confirmed through various characterization techniques. A key indicator is the change in the infrared (IR) spectrum, which shows the appearance of new vibrational bands corresponding to the grafted functional groups (e.g., amide C=O stretch) and the disappearance or shift of the N-H bands of the original amine.

Table 1: Examples of Covalent Post-Synthetic Modification on Amino-Functionalized MOFs This table is illustrative of the general process and not specific to this compound-based MOFs due to lack of specific examples in the provided search results.

| Parent MOF | Modifying Reagent | Functional Group Added | Application | Reference |

| NH2-Cr-BDC | Ethylenediamine (ED) | Grafted Polyamines | Carbon Capture | chemrxiv.org |

| IRMOF-3 | Acetic Anhydride | Acetamide | Proof of Concept | rsc.org |

| Amino-functionalized MOFs | Ferrocene derivatives | Ferrocenyl groups | Redox Activity |

Diamine Functionalization for Enhanced Adsorption

A significant application of post-synthetic modification in biphenyldicarboxylate-based MOFs is the introduction of diamine molecules to enhance gas adsorption, particularly for carbon dioxide (CO2). acs.orgnih.gov This technique is especially effective in MOFs with a high density of open metal sites, which can act as anchor points for the diamines. acs.orgnih.gov

A prominent example is the functionalization of Mg2(dobpdc), a MOF where dobpdc⁴⁻ stands for 4,4'-dioxido-3,3'-biphenyldicarboxylate. acs.orgnih.govnih.gov This framework is functionalized by grafting various diamines, such as N-ethylethylenediamine (een), onto the open magnesium sites. acs.orgnih.gov The process significantly boosts the material's CO2 adsorption capacity due to the strong interaction between the basic amine groups of the grafted diamines and the acidic CO2 molecules. acs.orgnih.gov

The functionalization method can be optimized to maximize diamine loading. One reported strategy involves a facile one-step solvent exchange route where the solvent used during the process plays a critical role. acs.org For example, performing the grafting of N-ethylethylenediamine (een) with a minimal amount of methanol (B129727) led to a high CO2 adsorption capacity of 16.5 wt %. acs.orgnih.gov The interactions between the metal sites, solvent molecules (like DMF), and the diamines have been studied using density functional theory (DFT) calculations to understand the chemical potential's effect on the grafting process. acs.orgnih.gov

The introduction of diamines not only increases CO2 uptake but can also improve the material's stability under conditions relevant to real-world applications, such as exposure to O2, SO2, and water vapor. nih.gov The choice of diamine, including the presence of bulky alkyl substituents, allows for the tuning of adsorption and desorption temperatures, which is crucial for optimizing the working capacity and energy requirements for CO2 capture processes. nih.gov

Table 2: CO₂ Adsorption Properties of Diamine-Functionalized Mg₂(dobpdc) MOFs

| Functionalizing Diamine | CO₂ Uptake (mmol g⁻¹) | Conditions | Key Finding | Reference |

| N-ethylethylenediamine (een) | 3.48 | 150 mbar | High uptake after shaping with alumina | researchgate.net |

| N,N'-dimethylethylenediamine (mmen) | ~4.34 | ~1 bar, 313 K | Enhanced CO₂ binding and mechanical properties | researchgate.netrsc.org |

| N-ethylethylenediamine (een) | ~5.05 | ~1 bar, 313 K | Promising for sorbent-based CO₂ capture | nih.govresearchgate.net |

Introduction of Perfluorinated Bridging Ligands for Lewis Acidity Tuning

The catalytic activity of MOFs, particularly their Lewis acidity, can be precisely tuned by modifying the electronic properties of the organic linkers. researchgate.netnih.gov A highly effective strategy for enhancing the Lewis acidity of metal sites within a MOF is the use of perfluorinated bridging ligands. researchgate.netnih.gov The strong electron-withdrawing nature of fluorine atoms pulls electron density away from the metal-carboxylate core, making the metal centers more electron-deficient and thus more powerful Lewis acids. researchgate.netnih.gov

This concept has been demonstrated in zirconium-based MOFs. Researchers synthesized a perfluorinated MOF, denoted as Zr6-fBPDC, using 2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldicarboxylic acid (H2fBPDC) as the linker. researchgate.netnih.gov This MOF is an analogue of the well-known UiO-67, which is built from standard 4,4'-biphenyldicarboxylic acid. researchgate.net

Quantitative studies, using fluorescence spectroscopy with N-methylacridone (NMA) as a probe, confirmed that the perfluorinated Zr6-fBPDC is significantly more Lewis acidic than its non-fluorinated counterpart. researchgate.net This enhanced Lewis acidity translates to improved catalytic performance. For example, a related perfluorinated MOF, Zr6-fBDC, was shown to be a highly active catalyst for reactions such as Diels-Alder and arene C-H iodination. researchgate.netnih.gov The principle also applies to other metal systems; for instance, substituting hydrogen with fluorine on the ligands of an Fe-based MOF (MIL-88B) was found to enhance the Lewis acidity of the Fe nodes and boost its catalytic efficiency in ozonation reactions. acs.org This work establishes ligand perfluorination as a critical tool for designing highly Lewis acidic MOFs for applications in catalysis. researchgate.netnih.gov

Table 3: Comparison of Lewis Acidity in Fluorinated and Non-Fluorinated MOFs

| MOF | Linker | Lewis Acidity Enhancement | Method of Determination | Reference |

| Zr₆-fBPDC | 2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldicarboxylic acid | Significantly more Lewis acidic than UiO-67 | Fluorescence Spectroscopy (NMA probe) | researchgate.netnih.gov |

| UiO-67 | 4,4'-biphenyldicarboxylic acid | Baseline (non-fluorinated) | Fluorescence Spectroscopy (NMA probe) | researchgate.net |

| 4F-MIL-88B | Perfluorinated terephthalic acid | Enhanced Lewis acidity at Fe nodes | Experimental and DFT calculations | acs.org |

Advanced Functional Applications in Materials Science Research

Gas Adsorption and Separation Research

The porous nature of MOFs built with 2,2'-Biphenyldicarboxylate linkers allows for the trapping and storage of gas molecules. By modifying the framework's structure and chemical environment, it is possible to achieve selective adsorption of specific gases, a critical aspect for purification and separation technologies.

Carbon Dioxide (CO2) Capture and Adsorption Mechanisms

The capture of carbon dioxide is a significant area of research due to its environmental implications. MOFs containing biphenyldicarboxylate linkers have been investigated for their potential in CO2 adsorption. The mechanism of adsorption is often a combination of physisorption and chemisorption, influenced by the specific properties of the MOF.

One key mechanism involves the interaction between the quadrupole moment of the CO2 molecule and the delocalized π-electron systems of the phenyl rings within the biphenyldicarboxylate linker. sci-hub.box The geometry of the linker can create "pockets" that favorably accommodate CO2 molecules. sci-hub.box For instance, structural analysis has shown that the carbon atom of CO2 can position itself between the centroids of two aromatic rings of the linker. sci-hub.box

Furthermore, functionalizing the biphenyldicarboxylate linker or the metal nodes can significantly enhance CO2 uptake. The introduction of amine groups, for example, can lead to chemisorption through the formation of carbamates, which is a stronger interaction than physisorption. rdd.edu.iq In a study of an alkylamine-appended MOF, mmen-Mg2(dobpdc) (where dobpdc4- is 4,4'-dioxido-3,3'-biphenyldicarboxylate), a cooperative adsorption mechanism was observed. rdd.edu.iqnih.gov This mechanism involves the insertion of CO2 into the metal-amine bond, leading to a step-shaped adsorption isotherm and high uptake capacity at low pressures. rdd.edu.iqnih.gov For example, mmen-Mg2(dobpdc) demonstrated a CO2 uptake of 2.0 mmol/g at 0.39 mbar and 25 °C, which is relevant for direct air capture. nih.gov

The presence of open metal sites within the MOF structure also plays a crucial role in CO2 adsorption. rsc.org These sites can act as strong Lewis acid centers that directly coordinate with the Lewis basic oxygen atoms of the CO2 molecule.

Selective Gas Adsorption Studies (e.g., CO2–N2, CH4–N2)

A critical performance metric for gas separation materials is their selectivity—the ability to preferentially adsorb one gas over another. MOFs based on biphenyldicarboxylate have shown promise in separating CO2 from other gases like nitrogen (N2) and methane (B114726) (CH4), which is vital for applications such as flue gas purification and natural gas upgrading.

The selectivity for CO2 over N2 is often attributed to the larger quadrupole moment of CO2, which leads to stronger interactions with the MOF's framework, particularly with the aromatic rings of the linker. sci-hub.box In a study of a calcium-based coordination network, high selectivity for CO2/N2 was maintained even at high relative humidity. sci-hub.box

Functionalization of the linker is a key strategy to enhance selectivity. In a study of two UiO-67 analogues, which are based on a biphenyl-4,4'-dicarboxylate linker, the introduction of carbonyl and sulfone functional groups led to enhanced CO2/N2 and CO2/CH4 selectivities compared to the parent UiO-67. nih.gov For example, at 298 K and 1 atm, the CO2/N2 selectivity for UiO-67 was 9.4, while for the functionalized MOFs BUT-10 and BUT-11, the selectivities were 18.6 and 31.5, respectively. nih.gov Similarly, the CO2/CH4 selectivity increased from 2.7 for UiO-67 to 9.0 for BUT-11. nih.gov

A MOF designated as MOF-3, synthesized with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid, also exhibited selective gas adsorption for CO2–N2 and CH4–N2 mixtures. rsc.org The presence of two types of one-dimensional channels with different diameters contributes to this selectivity. rsc.org

The table below summarizes the selective gas adsorption properties of some MOFs.

| MOF | Gas Pair | Selectivity | Conditions | Reference |

| BUT-11 | CO2/N2 | 31.5 | 298 K, 1 atm | nih.gov |

| BUT-11 | CO2/CH4 | 9.0 | 298 K, 1 atm | nih.gov |

| BUT-10 | CO2/N2 | 18.6 | 298 K, 1 atm | nih.gov |

| BUT-10 | CO2/CH4 | 5.1 | 298 K, 1 atm | nih.gov |

| UiO-67 (parent) | CO2/N2 | 9.4 | 298 K, 1 atm | nih.gov |

| UiO-67 (parent) | CO2/CH4 | 2.7 | 298 K, 1 atm | nih.gov |

Impact of Framework Structure and Pore Geometry on Adsorption Capacity

The gas adsorption capacity of a MOF is intrinsically linked to its physical structure, including its surface area, pore volume, and pore geometry. nih.govescholarship.org The use of this compound and its derivatives as linkers allows for the construction of MOFs with diverse framework topologies and pore environments.

However, beyond just volume, the size and shape of the pores play a critical role, especially in selective adsorption. bohrium.com The kinetic diameters of gas molecules (e.g., CO2: 3.30 Å, N2: 3.64 Å, CH4: 3.80 Å) can be exploited for size-sieving effects if the pore apertures are appropriately tuned. bohrium.combiotechjournal.in A MOF with pore dimensions of 4 × 4 Å has been shown to be effective in separating CO2 from N2 and CH4. biotechjournal.in

The flexibility of the MOF framework can also impact adsorption capacity. Some MOFs exhibit a "breathing" effect, where the framework structure changes upon gas adsorption, leading to a step-wise uptake of gas. mdpi.com The structure of a copper-based MOF with 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid revealed a 4-fold interpenetrated 3D framework with two kinds of 1D channels, having diameters of 11 Å and 7 Å, which influences its gas adsorption properties. rsc.org

Functionalization of the biphenyldicarboxylate linker not only affects the chemical interactions but can also alter the pore geometry. While functionalization can enhance selectivity, it may also lead to a decrease in pore size and surface area, which can, in turn, affect the total adsorption capacity. nih.gov

Catalysis Research

The tunable nature of MOFs, including those constructed from this compound, makes them excellent platforms for heterogeneous catalysis. The metal nodes can act as catalytic sites, and the organic linkers can be functionalized to participate in or influence catalytic reactions.

Heterogeneous Catalysis via MOF-Based Systems

MOFs serve as versatile heterogeneous catalysts, offering advantages such as high surface area, uniform and accessible active sites, and ease of separation and recyclability. wikipedia.orgwiley.com The catalytic activity can stem from the metal nodes, the organic linkers, or guest species encapsulated within the pores. wiley.com

MOFs based on biphenyldicarboxylate linkers have been employed in various catalytic reactions. For example, a copper-based MOF, Cu2(BPDC)2(BPY) (where BPDC is 4,4'-biphenyldicarboxylate (B8443884) and BPY is 4,4'-bipyridine), has been shown to be an efficient heterogeneous catalyst for the cross-dehydrogenative coupling reaction of ethers with 2-carbonyl-substituted phenols. researchgate.net This MOF exhibited higher catalytic activity compared to other copper MOFs like Cu3(BTC)2 and several copper salts. researchgate.net

A zinc-based coordination polymer constructed from a biphenyl-dicarboxylate linker has been demonstrated as an effective and recyclable heterogeneous catalyst for the Henry reaction. acs.org Furthermore, MOFs can be doped with catalytically active metal complexes. A highly stable zirconium-based MOF, UiO-67, which uses para-biphenyldicarboxylic acid as a linker, has been doped with iridium and ruthenium complexes to create catalysts for water oxidation and photocatalytic CO2 reduction, respectively. nih.gov

Olefin Epoxidation Reactions

The epoxidation of olefins is a crucial industrial process for producing epoxides, which are valuable intermediates in the synthesis of polymers and fine chemicals. mdpi.com MOFs containing biphenyldicarboxylate linkers have been explored as heterogeneous catalysts for these reactions.

A zirconium-based MOF, UiO-67, was modified by partially replacing the 4,4'-biphenyldicarboxylic acid linker with a dioxomolybdenum(VI) complex. ua.pt The resulting material, UiO-67-MoO2Cl2(bpydc), catalyzed the epoxidation of cis-cyclooctene and limonene (B3431351) using tert-butylhydroperoxide as the oxidant. ua.pt High conversion and selectivity were achieved, as detailed in the table below.

| Substrate | Conversion | Selectivity to Epoxide | Conditions | Reference |

| cis-cyclooctene | 97% | 100% | 75 °C, α,α,α-trifluorotoluene as co-solvent | ua.pt |

| Limonene | 67% | 90% | 75 °C, α,α,α-trifluorotoluene as co-solvent | ua.pt |

Another study utilized a copper MOF synthesized from 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid, which proved to be highly active for olefin epoxidation reactions. researchgate.net Similarly, homochiral MOFs created with a chiral ligand and biphenyldicarboxylate have shown catalytic activity for asymmetric olefin epoxidation. wikipedia.org

Lewis Acid Catalysis and Tuning of Lewis Acidity in MOFs

The Lewis acidity of the metal nodes in MOFs is a key factor in their catalytic performance. nih.govresearchgate.net This acidity can be tuned by modifying the electronic properties of the organic linkers. researchgate.net Perfluorination of the biphenyl-dicarboxylate linker, for example, has been shown to significantly enhance the Lewis acidity of the resulting MOF. nih.govresearchgate.net A study involving 2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldicarboxylic acid (H2fBPDC) in the formation of a Zr-based MOF, Zr6-fBPDC, demonstrated that this perfluorinated MOF is considerably more Lewis acidic than its non-fluorinated counterpart. nih.gov The increased Lewis acidity is a result of the electron-withdrawing fluorine atoms, which make the metal centers more electron-deficient. nih.govresearchgate.net This enhanced acidity can lead to higher catalytic activity in Lewis acid-catalyzed reactions. nih.gov Quantitative methods, such as fluorescence spectroscopy with N-methylacridone as a probe, have been developed to determine the Lewis acidity of these materials. researchgate.net

Optimization of Catalytic Parameters and Substrate Scope

To maximize the efficiency of MOF-catalyzed reactions, it is often necessary to optimize various reaction parameters. nih.govacs.org For the Henry reaction catalyzed by the aforementioned Zn(II)-based CP, parameters such as solvent, temperature, and catalyst loading are optimized to achieve the highest product yields. acs.org

The substrate scope of these catalytic systems has also been investigated. acs.org In the case of the Henry reaction, the Zn(II)-based CP catalyst has been tested with a range of substituted benzaldehydes. acs.org The results indicate that aldehydes with electron-withdrawing groups, such as nitro and chloro groups, generally lead to higher product yields compared to those with electron-donating groups like hydroxyl or methoxy (B1213986) groups. acs.org This is likely due to the enhanced electrophilicity of the aldehydes with electron-withdrawing substituents. acs.org

Table 1: Substrate Scope in the Henry Reaction Catalyzed by a Zn(II)-based CP

| Aldehyde Substrate | Product Yield (%) |

|---|---|

| Benzaldehyde | 81 |

| 2-Nitrobenzaldehyde | 82 |

| 3-Nitrobenzaldehyde | 85 |

| 4-Nitrobenzaldehyde | 90 |

| 4-Chlorobenzaldehyde | 81 |

| 4-Hydroxybenzaldehyde | 20 |

| 4-Methylbenzaldehyde | 60 |

| 4-Methoxybenzaldehyde | 45 |

| Cinnamaldehyde | 35 |

Data sourced from a study on the catalytic activity of a Zn(II)-based coordination polymer. acs.org

Luminescence and Sensing Applications

Coordination polymers and MOFs incorporating this compound and its derivatives often exhibit interesting luminescent properties, making them suitable for applications in sensing and detection. tandfonline.comosti.gov

The photoluminescence of CPs and MOFs can originate from the organic linker, the metal center, or a combination of both through ligand-to-metal or metal-to-ligand charge transfer. osti.gov The rigid framework of these materials can enhance the luminescence intensity compared to the free ligand by reducing non-radiative decay pathways. researchgate.net

Coordination polymers constructed from biphenyl-dicarboxylate linkers and various metal ions, such as Cd(II) and Zn(II), often display strong luminescence. tandfonline.comtandfonline.com For example, two Cd(II) coordination polymers based on biphenyl-2,2′,4,4′-tetracarboxylate have been synthesized and their photoluminescent properties investigated. tandfonline.com The emission spectra of these materials can be influenced by the specific structure and the nature of the metal ion and other coordinated ligands. tandfonline.com Lanthanide-based MOFs with 4,4'-biphenyldicarboxylate have also been shown to exhibit strong characteristic emissions from the lanthanide ions due to efficient energy transfer from the linker to the metal center. rsc.orgrsc.org

The luminescent properties of MOFs can be exploited for the detection of various analytes through mechanisms such as fluorescence quenching or enhancement. capes.gov.brnih.gov The porous nature of MOFs allows for the diffusion of analytes into the framework, where they can interact with the luminescent components. scienceopen.com

For instance, a zinc coordination polymer has been shown to be a highly selective and sensitive luminescent sensor for acetone (B3395972) and Fe³⁺ ions. mdpi.com The presence of these analytes causes a noticeable change in the fluorescence intensity of the material. mdpi.com Similarly, water-stable Cd(II) and Zn(II) coordination polymers have been developed as recyclable luminescent sensors for detecting hippuric acid in simulated urine, which is a biomarker for toluene (B28343) exposure. nih.gov These sensors exhibit high selectivity and sensitivity with a fast response time. nih.gov The sensing mechanism often involves interactions between the analyte and the uncoordinated nitrogen atoms of auxiliary ligands or the metal centers within the MOF structure. nih.gov

Fluorescence-Based Detection of Analytes

Detection of Nitroaromatic Explosives in Vapor Phase

The detection of nitroaromatic explosives is a critical area of research for security and environmental monitoring. rsc.org Metal-organic frameworks (MOFs) containing this compound have shown promise as fluorescent sensors for these compounds in the vapor phase. rsc.orgnih.gov These MOFs can detect nitroaromatic compounds through changes in their fluorescence, a process known as quenching or enhancement. nih.gov

A notable example is a highly luminescent microporous MOF, [Zn2(bpdc)2(bpee)] (where bpdc is 4,4'-biphenyldicarboxylate), which has demonstrated the ability to rapidly and reversibly detect vapors of 2,4-dinitrotoluene (B133949) (DNT) and the plastic explosive taggant 2,3-dimethyl-2,3-dinitrobutane (B1209716) (DMNB). acs.orgresearchgate.net The detection mechanism relies on redox fluorescence quenching, offering high sensitivity. acs.orgresearchgate.net The interaction between the electron-deficient nitroaromatic compounds and the electron-rich MOF leads to a reduction in the fluorescence intensity, signaling the presence of the explosive. researchgate.net

Table 1: Performance of a [Zn2(bpdc)2(bpee)]-based MOF Sensor for Explosive Detection

| Analyte | Detection Limit | Response Time | Detection Mechanism |

| 2,4-Dinitrotoluene (DNT) | 2 ng acs.org | ~10 seconds osti.gov | Fluorescence Quenching acs.org |

| 2,3-Dimethyl-2,3-dinitrobutane (DMNB) | Not Specified | ~10 seconds osti.gov | Fluorescence Quenching acs.org |

| Trinitrotoluene (TNT) | 0.5 ng acs.org | Not Specified | Fluorescence Quenching acs.org |

Sensing of Mercury(II) Ions

The detection of heavy metal ions, such as mercury(II) (Hg²⁺), in aqueous environments is crucial due to their high toxicity. rsc.org MOFs functionalized with this compound have been explored as fluorescent sensors for Hg²⁺ ions. mdpi.com The sensing mechanism often involves either fluorescence quenching or enhancement upon interaction with the metal ions. mdpi.com

The design of the MOF plays a significant role in its sensing performance. For instance, a Co(II)-based MOF demonstrated fluorescence enhancement in the presence of Hg²⁺ ions, with a linear response in the 1–120 µM range and a limit of detection of 4.1 µM. mdpi.com The interaction between the mercury ions and the organic ligand or the metal nodes of the MOF can lead to a change in the electronic properties of the framework, resulting in a detectable optical signal. mdpi.com

Different strategies have been employed to improve the sensitivity and selectivity of these sensors. These include the introduction of specific functional groups into the ligand or the use of post-synthetic modification to create binding sites for the target ions. mdpi.com The development of these sensors is a step towards creating portable and efficient devices for on-site environmental monitoring. rsc.org

Table 2: Comparison of MOF-based Sensors for Mercury(II) Ion Detection

| MOF System | Detection Mechanism | Linear Range | Limit of Detection (LOD) |

| Co(II)-based MOF mdpi.com | Fluorescence Enhancement | 1–120 µM | 4.1 µM |

| PCN-224 mdpi.com | Fluorescence Quenching | 0.1–10 µM | 6 nM |

| CsPbBr₃ Crystallites rsc.org | Fluorescence Quenching | 5–100 nM | 0.1 nM |

Mechanism of Fluorescence Quenching and Enhancement

The sensing capabilities of MOFs based on this compound are rooted in the phenomena of fluorescence quenching and enhancement. nih.gov These processes are initiated by the interaction between the analyte molecule and the MOF.

Fluorescence Quenching is often observed in the detection of electron-deficient molecules like nitroaromatic explosives. researchgate.net When these molecules enter the pores of the MOF, they can interact with the excited state of the framework's fluorescent components. This interaction can lead to an electron transfer from the excited MOF to the analyte, a process known as photoinduced electron transfer (PET). chemrxiv.org This transfer provides a non-radiative pathway for the decay of the excited state, resulting in a decrease, or quenching, of the fluorescence intensity. chemrxiv.org The efficiency of quenching is related to the electron-accepting ability of the analyte.